アコニット酸トリメチル

説明

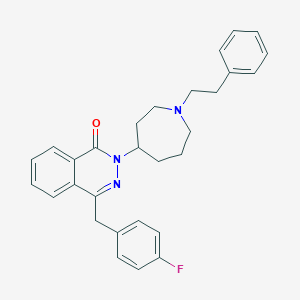

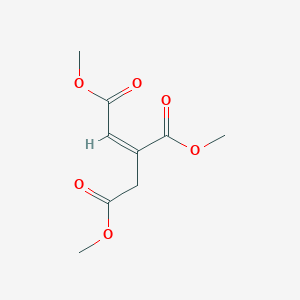

Trimethyl aconitate is a multifunctional compound that has been explored in various synthetic applications. It is a renewable raw material with a high density of functional groups, which makes it a versatile C6 building block for the synthesis of complex molecules .

Synthesis Analysis

The synthesis of trimethyl aconitate derivatives has been demonstrated through various methods. For instance, the cyclodimerization of trimethyl aconitate can be achieved cathodically in dimethylformamide with a mercury cathode, yielding pentamethyl cyclopentane pentacarboxylate with high stereoselectivity and in

科学的研究の応用

アコニット酸トリメチル:科学研究における用途に関する包括的な分析

アコニット酸トリメチルは、科学研究においていくつかのユニークな用途を持つ汎用性の高い化学化合物です。以下は、さまざまな分野におけるその用途の詳細な分析です。

有機合成:アコニット酸トリメチルは、その汎用性の高い特性により、有機合成の成分として使用されます。これはさまざまな化学反応に関与し、複雑な有機分子の合成に貢献できます。

医薬品開発:製薬業界では、アコニット酸トリメチルは新薬の開発に使用されます。その化学構造は医薬品化合物に組み込むことができ、新しい治療法につながる可能性があります。

品質試験とアッセイ:USP基準物質として、アコニット酸トリメチルは、製薬物質の強度、品質、純度、同一性を決定するために、指定された品質試験とアッセイで使用されます。

カスケード型アザ-マイケル付加-環化反応: この化合物は、ジ-アミンとのカスケード型アザ-マイケル付加-環化反応に使用され、優れた熱安定性を示すテトラ-官能性N-アルキル-ビス-(ピロリドンジメチルカルボキシレート)を形成し、これは縮合重合反応のモノマーとして使用できます .

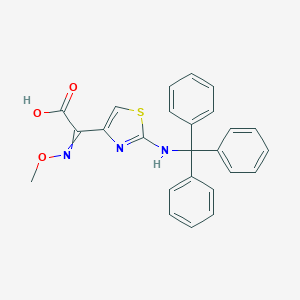

アプタマーの三量体化: アコニット酸トリメチルは、抗TNF-αアプタマーT1-T4などのアプタマーを三量体化するコアとして機能し、TNF-α誘発効果を中和するための親和性と効率を高めます .

熱物理的特性データ: この化合物の熱物理的特性は、有機物に焦点を当て、純粋な化合物に関する重要なデータを提供するために、厳密に評価され、文書化されています .

将来の方向性

Trimethyl aconitate is a renewable raw material with a high density of functional groups. It has potential for use in green chemistry reactions. For example, it can be used in an aza-Michael reaction with primary amines as a green click reaction to produce tetra-functional N-alkyl-bis-(pyrrolidone .

作用機序

Target of Action

Trimethyl aconitate, a derivative of aconitate, is a small molecule that plays a role in the tricarboxylic acid (TCA) cycle It’s parent compound, aconitate, is known to interact with the enzyme aconitase .

Mode of Action

Aconitate, from which trimethyl aconitate is derived, is known to be converted by aconitase in the tca cycle . Aconitase catalyzes the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle .

Biochemical Pathways

Trimethyl aconitate is involved in the TCA cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, is an emerging metabolic small molecule that regulates macrophage inflammation . Itaconate is produced by the decarboxylation of cis-aconitate . The TCA cycle metabolites, including itaconate, play significant roles in controlling the immunophenotype and inflammatory response of macrophages .

Pharmacokinetics

It’s synthesized via a two-step palladium-catalysed carbonylation of propynyl alcohol .

Result of Action

Itaconate, a related compound, has been found to possess potent immunomodulatory characteristics . Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .

Action Environment

It’s known that various environmental factors can affect the action of biochemical compounds in general .

特性

IUPAC Name |

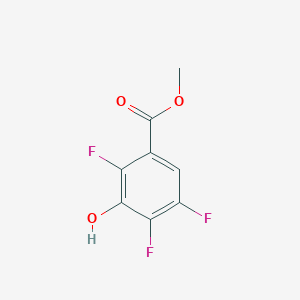

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20820-77-3 | |

| Record name | Trimethyl aconitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes trimethyl aconitate a promising building block in polymer synthesis?

A: Trimethyl aconitate possesses a high density of functional groups, making it attractive for polymerization reactions. For instance, it readily undergoes aza-Michael addition with diamines, forming tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers. These monomers exhibit excellent thermal stability, proving valuable for melt-polycondensation reactions, ultimately yielding polymers with tunable properties. Furthermore, its copolymerization with butadiene, styrene, acrylonitrile, and vinyl chloride has been studied. These studies explored its reactivity ratios and the resulting copolymer properties, demonstrating its versatility in material science.

Q2: How does trimethyl aconitate contribute to greener synthetic approaches in organic chemistry?

A: Trimethyl aconitate can be derived from renewable sources, aligning with green chemistry principles. It participates in efficient domino reactions, such as those involving imine additions and intramolecular acylations, offering a concise route to heteropolycycles in one-pot reactions. This highlights its potential to streamline synthesis while minimizing environmental impact.

Q3: Can trimethyl aconitate be electrochemically modified, and what are the implications?

A: Yes, trimethyl aconitate undergoes stereoselective cathodic cyclodimerization, producing a cyclic hexamethyl ester via inter- and intramolecular Michael addition. This electrochemical transformation exemplifies how renewable feedstocks can be converted into valuable compounds using sustainable methods.

Q4: Has trimethyl aconitate been explored for biological applications?

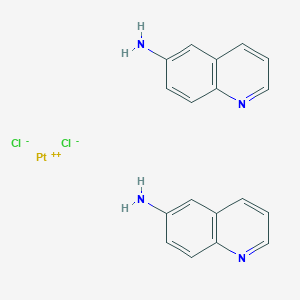

A: While not extensively studied for direct biological activity, a recent study explored a novel application of trimethyl aconitate in modifying an existing anti-TNF-α aptamer. Researchers conjugated three units of the aptamer to a trimethyl aconitate core, creating a trimeric structure. This modification significantly enhanced the aptamer's affinity for TNF-α, leading to improved neutralization of TNF-α activity both in vitro and in vivo.

Q5: What analytical techniques are commonly used to characterize trimethyl aconitate and its derivatives?

A: Gas chromatography has been employed to analyze the pyrazoline derivative of trimethyl aconitate. This technique allows for the separation and quantification of the derivative, providing insights into its purity and potential applications. In the context of the anti-TNF-α aptamer modification, gel electrophoresis played a crucial role in confirming the formation of the trimeric aptamer structure linked by trimethyl aconitate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。